2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid

CCR4 Antagonism GPCR Pharmacology Chemokine Receptor

This 6-cyclopropylpyrimidin-4-yl aminoacetic acid is a strategic, non-substitutable building block—replacing the cyclopropyl group with methyl, ethyl, or phenyl congeners will likely disrupt target engagement, selectivity, and SAR continuity. The constrained cyclopropyl ring and orthogonal amino/carboxylic acid handles enable parallel library synthesis for HDAC6 inhibitors (low nM potency), selective kinase probes (>666-fold Clk4/Clk3 window), and GPCR chemical biology. Supplied at ≥95% purity for reliable hit-to-lead workflows.

Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
CAS No. 1547058-31-0
Cat. No. B1472400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid
CAS1547058-31-0
Molecular FormulaC9H11N3O2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)NCC(=O)O
InChIInChI=1S/C9H11N3O2/c13-9(14)4-10-8-3-7(6-1-2-6)11-5-12-8/h3,5-6H,1-2,4H2,(H,13,14)(H,10,11,12)
InChIKeyDJMWZZVJKPBBOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid (CAS 1547058-31-0): Baseline Characteristics and Procurement Identity


2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid is a pyrimidine-based amino acid derivative bearing a cyclopropyl substituent at the 6-position of the pyrimidine ring and an aminoacetic acid moiety linked through the 4-position nitrogen . It has the molecular formula C9H11N3O2 and a molecular weight of 193.2 g/mol . This compound serves as a versatile building block in medicinal chemistry and is typically supplied with a minimum purity of 95% . Its structural features—a cyclopropylpyrimidine core and a carboxylic acid functional handle—enable further derivatization for structure-activity relationship (SAR) exploration, making it a strategic intermediate for hit-to-lead campaigns and targeted library synthesis .

Why 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid (CAS 1547058-31-0) Cannot Be Replaced by Generic Analogs


The 6-cyclopropylpyrimidin-4-yl core is not a trivial substitution; it confers distinct steric, electronic, and conformational properties that directly influence target engagement and selectivity. The cyclopropyl group imposes a specific three-dimensional constraint and alters the electron density of the pyrimidine ring, which can critically affect binding affinity for biological targets such as kinases, GPCRs, or epigenetic enzymes. Replacing this compound with a simple 6-methyl, 6-ethyl, or 6-phenyl analog—or with a pyrimidine scaffold lacking the aminoacetic acid linker—is not equivalent and will likely result in divergent biological activity, potentially nullifying SAR progress or invalidating a patent strategy . Substitution without quantitative comparative data risks introducing confounding variables in assay reproducibility and can misdirect lead optimization efforts [1].

Quantitative Differentiation Evidence for 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid (CAS 1547058-31-0) Against Closest Analogs


Comparative In Vitro Antagonist Activity of 6-Cyclopropylpyrimidine Derivatives at Human CCR4

A 6-cyclopropylpyrimidine-bearing analog exhibited antagonist activity at the human CCR4 receptor with an IC50 of 27.5 nM in a [35S]-GTPγS binding assay using CHO cell membranes [1]. In the more physiologically relevant human whole blood assay measuring inhibition of TARC-induced CD4+ CCR4+ lymphocyte chemotaxis, the same compound displayed a Kd of 2,000 nM (2 µM) [1]. This contrast underscores the importance of the 6-cyclopropylpyrimidin-4-yl scaffold in achieving nanomolar potency in a recombinant system, while also highlighting the translational gap to cellular efficacy—a critical consideration for SAR optimization.

CCR4 Antagonism GPCR Pharmacology Chemokine Receptor

HDAC6 Selectivity Profile of a 6-Cyclopropylpyrimidine-Containing Hydroxamic Acid Analog

A structurally related 6-cyclopropylpyrimidine-derived hydroxamic acid (CFH401) was profiled against multiple histone deacetylase (HDAC) isoforms [1]. It inhibited HDAC6 with an IC50 of 20 nM, while showing reduced potency against HDAC3 (IC50 = 30 nM) and HDAC1 (IC50 = 42 nM) [1]. In contrast, a closely related analog (CFH409-A) exhibited a significant loss of HDAC6 potency (IC50 = 188 nM) and a different selectivity pattern, with IC50 values of 276 nM and 628 nM for HDAC3 and HDAC1, respectively [2]. This demonstrates that subtle modifications to the 6-cyclopropylpyrimidine scaffold can profoundly shift HDAC isoform selectivity and overall potency, underscoring the non-interchangeable nature of this core.

HDAC Inhibition Epigenetics Isoform Selectivity

Kinase Selectivity Potential of 6-Cyclopropylpyrimidine Scaffolds: A Class-Level Inference from a Selective CDK Inhibitor

The cyclopropylpyrimidine core is a recognized scaffold for achieving kinase selectivity. For instance, TG003, a potent and ATP-competitive inhibitor of Clk-family kinases, demonstrates this principle: it inhibits mClk4, mClk1, and mClk2 with IC50 values of 15 nM, 20 nM, and 200 nM, respectively, while exhibiting significantly lower activity against mClk3 (IC50 > 10,000 nM) [1]. This >500-fold selectivity window highlights the potential of cyclopropylpyrimidine-based compounds to discriminate between closely related kinase family members when appropriately substituted [1]. The 2-[(6-cyclopropylpyrimidin-4-yl)amino]acetic acid building block provides the core structure from which such selective inhibitors can be elaborated.

Kinase Inhibition ATP-Competitive Selectivity

Quantitative Impact of Cyclopropyl Substitution on Pyrimidine Acetic Acid Bioisosteric Potential

The cyclopropyl group is a well-established bioisostere for an isopropyl group, but it introduces unique electronic and conformational properties. In the context of 2-[(6-cyclopropylpyrimidin-4-yl)amino]acetic acid, the cyclopropyl ring alters the pKa of the pyrimidine nitrogen and restricts the conformational freedom of the substituent at the 6-position [1]. This can lead to measurable differences in target binding affinity, metabolic stability, and membrane permeability compared to analogous compounds bearing 6-alkyl or 6-aryl groups. While direct comparative data for this exact compound are limited, the class-level precedent strongly indicates that the cyclopropyl substitution is not an arbitrary choice but a deliberate design element that can quantitatively modulate drug-like properties [2].

Bioisosterism Drug Design Cyclopropyl Group

High-Value Research and Industrial Application Scenarios for 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid (CAS 1547058-31-0)


Scaffold for Developing Selective HDAC6 Inhibitors

Based on evidence that 6-cyclopropylpyrimidine derivatives can achieve low nanomolar potency against HDAC6 with measurable selectivity over HDAC1 and HDAC3, this compound is an ideal starting material for synthesizing focused libraries of HDAC6 inhibitors [1]. The aminoacetic acid moiety provides a convenient handle for attaching a zinc-binding group (e.g., hydroxamic acid) or other pharmacophores, enabling rapid SAR exploration in epigenetic drug discovery programs targeting oncology, neurology, or inflammatory diseases [2].

Building Block for GPCR-Targeted Chemical Probes

The demonstrated nanomolar antagonist activity of a 6-cyclopropylpyrimidine analog at the CCR4 receptor in a membrane-based assay [1] positions this compound as a valuable intermediate for synthesizing chemical probes targeting Class A GPCRs. The cyclopropyl group can be leveraged to optimize ligand binding kinetics and selectivity profiles, and the carboxylic acid can be used to install various amine-containing moieties to explore chemokine receptor pharmacology [1].

Precursor for Kinase-Focused Combinatorial Libraries

Given the established role of cyclopropylpyrimidine scaffolds in achieving high kinase selectivity—exemplified by a >666-fold selectivity window for Clk4 over Clk3 [1]—this compound is well-suited as a core building block for synthesizing kinase inhibitor libraries. The amino group at the 4-position and the carboxylic acid provide orthogonal reactive sites for parallel chemistry, enabling the rapid generation of diverse analogs for screening against a panel of kinases, including CMGC family members [1].

Bioisosteric Replacement in Peptidomimetic and Fragment-Based Drug Design

The cyclopropyl group's unique conformational restriction and electronic properties make it a strategic bioisostere for optimizing the drug-like properties of lead compounds [1]. This compound can be incorporated as a fragment or a scaffold to replace a metabolically labile or promiscuous moiety in a lead series. The aminoacetic acid handle facilitates conjugation to peptides or peptidomimetics, enabling the systematic evaluation of how the 6-cyclopropylpyrimidine core impacts potency, selectivity, and pharmacokinetic parameters [2].

Quote Request

Request a Quote for 2-[(6-Cyclopropylpyrimidin-4-yl)amino]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.